molecular formula C8H12O3 B14452483 4-Ethoxy-5,5-dimethylfuran-2(5H)-one CAS No. 77140-19-3

4-Ethoxy-5,5-dimethylfuran-2(5H)-one

Cat. No.: B14452483
CAS No.: 77140-19-3
M. Wt: 156.18 g/mol
InChI Key: RXYZHCOCADPDLI-UHFFFAOYSA-N
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Description

4-Ethoxy-5,5-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5,5-dimethylfuran-2(5H)-one can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diketone and an alcohol, the compound can be synthesized via an intramolecular cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5,5-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound might have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored based on its chemical properties.

    Industry: It could be used in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5,5-dimethylfuran-2(5H)-one would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furan: The parent compound of the furan family, lacking the ethoxy and dimethyl substituents.

    2,5-Dimethylfuran: A similar compound with two methyl groups but no ethoxy group.

    4-Methoxy-5,5-dimethylfuran-2(5H)-one: A closely related compound with a methoxy group instead of an ethoxy group.

Uniqueness

4-Ethoxy-5,5-dimethylfuran-2(5H)-one is unique due to its specific substituents, which can influence its reactivity, stability, and potential applications. The ethoxy group, in particular, can affect its solubility and interaction with other molecules.

Properties

CAS No.

77140-19-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-ethoxy-5,5-dimethylfuran-2-one

InChI

InChI=1S/C8H12O3/c1-4-10-6-5-7(9)11-8(6,2)3/h5H,4H2,1-3H3

InChI Key

RXYZHCOCADPDLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC1(C)C

Origin of Product

United States

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